(2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Description
(2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The A-ring (4-ethoxyphenyl) features an ethoxy (-OCH₂CH₃) substituent at the para position, while the B-ring (2-methylphenyl) contains a methyl (-CH₃) group at the ortho position. Chalcones are widely studied for their structural versatility and applications in medicinal chemistry, materials science, and supramolecular chemistry . The ethoxy group enhances electron-donating capacity and influences intermolecular interactions, while the ortho-methyl group introduces steric effects that may alter molecular planarity and packing .
Properties
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-20-17-11-8-16(9-12-17)18(19)13-10-15-7-5-4-6-14(15)2/h4-13H,3H2,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSGQNMVUSBNNG-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-ethoxybenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions for several hours.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Chalcones are known for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Anti-cancer Activity
Several studies have demonstrated the potential of (2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one in inhibiting cancer cell proliferation. For instance:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry reported that this chalcone derivative exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
- Case Study 2 : Research in Phytomedicine highlighted that the compound effectively inhibited tumor growth in vivo in mouse models, showcasing its potential as a therapeutic agent .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent.
- Case Study 3 : A study demonstrated that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .
Material Science Applications
Chalcones are utilized in the development of organic materials due to their unique electronic properties.
Organic Light Emitting Diodes (OLEDs)
The compound has been explored for use in OLEDs due to its favorable photophysical properties.
- Data Table 1: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 350 |
| Emission Max (nm) | 450 |
| Quantum Yield (%) | 30 |
This data indicates that this compound could be an effective candidate for enhancing the efficiency of OLEDs .
Organic Synthesis Applications
Chalcones serve as key intermediates in organic synthesis.
Synthesis of Flavonoids
The compound can be used as a precursor for synthesizing flavonoids, which are important for their antioxidant properties.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The α,β-unsaturated carbonyl system is often involved in Michael addition reactions, which can modify biological macromolecules and alter their function.
Comparison with Similar Compounds
Substituent Effects on Crystal Packing
- Ethoxy vs. Methoxy Groups :
In (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (chalcone1), methoxy groups promote extensive hydrogen bonding and π-π stacking, leading to dense crystal packing. In contrast, (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (chalcone2) exhibits looser packing due to the ethoxy group’s bulkiness, which reduces directional interactions. The ethoxy group in the target compound may similarly disrupt close-packing compared to methoxy analogs . - Ortho-Substituent Effects: The 2-methyl group in the target compound introduces steric hindrance, reducing planarity between the B-ring and the enone system. This contrasts with para-substituted analogs like (E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one (2n), where para-substituents allow better conjugation and planar molecular conformations .
Hirshfeld Surface Analysis
Chalcone1 and chalcone2 exhibit distinct Hirshfeld surfaces due to substituent differences. Chalcone1’s trimethoxy groups yield more O···H contacts (15.3% of surface area) vs. chalcone2’s ethoxy-driven C···H contacts (22.1%). The target compound’s ethoxy and methyl groups likely increase C···H and H···H interactions, altering its surface features compared to methoxy-dominated analogs .
Electronic and Reactivity Comparisons
HOMO-LUMO Gaps (EGAP)
- The target compound’s EGAP is inferred from related chalcones:
- (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: EGAP = 6.40 eV .
- (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: EGAP = 6.26 eV .
- Bromochalcone (BBP): EGAP = 3.97 eV (lower due to bromine’s electron-withdrawing effect) .
The ethoxy group’s electron-donating nature likely places the target compound’s EGAP near 6.4 eV, indicating lower reactivity compared to halogenated analogs but higher than BBP.
Solvent Effects on Optical Nonlinearity
In (2E)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, solvent polarity significantly modulates nonlinear optical (NLO) responses. Polar solvents enhance intramolecular charge transfer (ICT) between ethoxy and methoxy groups, increasing hyperpolarizability (β). The target compound’s 2-methyl group may reduce ICT efficiency compared to para-methoxy analogs, lowering NLO activity .
Antibacterial Activity
- (E)-1-(2-hydroxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one shows moderate activity against S. aureus (MIC = 16 µg/mL).
- Chalcones with electron-withdrawing groups (e.g., fluorine, chlorine) exhibit enhanced activity. For example, (E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (2h) has IC₅₀ = 13.82 µM against xanthine oxidase, whereas methoxy/ethoxy derivatives generally show lower potency .
Antifungal Activity
- (2E)-1-(4’-aminophenyl)-3-(4-fluorophenyl)-prop-2-en-1-one displays strong activity against Trichophyton rubrum (MIC = 0.07 µg/mL). The target compound’s ethoxy and methyl groups, being less electronegative, may reduce affinity for fungal targets compared to amino- or fluoro-substituted analogs .
Biological Activity
(2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two aromatic rings linked by an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C18H18O2
- Molecular Weight : 278.33 g/mol
- CAS Number : 41564-65-2
Chalcones exert their biological effects through various mechanisms:
- Enzyme Inhibition : They can inhibit key enzymes involved in metabolic pathways, thereby modulating biological responses.
- Cell Signaling Interference : Chalcones may disrupt signaling pathways by interacting with transcription factors and kinases.
- Antioxidant Activity : Many chalcones exhibit significant antioxidant properties, which contribute to their protective effects against oxidative stress.
Antimicrobial Activity
Chalcones have been extensively studied for their antimicrobial properties. Research indicates that this compound shows significant activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 12 µg/mL |
Studies have demonstrated that the presence of the ethoxy group enhances its antibacterial efficacy compared to other chalcone derivatives .
Anticancer Activity
The compound has also been evaluated for its potential anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves:
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest by downregulating cyclin D1 and CDK4 .
- Apoptosis Induction : The compound increases the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
| Cancer Cell Line | Effect Observed |
|---|---|
| HeLa | G2/M phase arrest |
| MCF-7 | Induction of apoptosis |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a particular emphasis on its effectiveness against resistant strains .
- Evaluation of Anticancer Properties : Research conducted on various cancer cell lines showed that treatment with this chalcone led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
